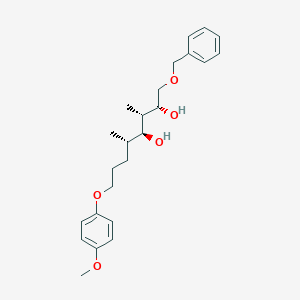

(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol

Beschreibung

(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol is a complex organic compound characterized by multiple chiral centers and functional groups

Eigenschaften

IUPAC Name |

(2R,3S,4S,5S)-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-18(8-7-15-29-22-13-11-21(27-3)12-14-22)24(26)19(2)23(25)17-28-16-20-9-5-4-6-10-20/h4-6,9-14,18-19,23-26H,7-8,15-17H2,1-3H3/t18-,19+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEPFOUVFJLBQN-PLWWPAAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOC1=CC=C(C=C1)OC)C(C(C)C(COCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCOC1=CC=C(C=C1)OC)[C@@H]([C@H](C)[C@H](COCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Osmium Tetroxide-Mediated Dihydroxylation

A foundational method for introducing vicinal diols involves the stereoselective oxidation of alkenes using osmium tetroxide (OsO₄). In the synthesis of structurally related diols, such as 1,2-octanediol, OsO₄ reacts with 1-octene in the presence of tert-butyl hydroperoxide (TBHP) and a co-catalyst (e.g., n-butyl iodide). The reaction proceeds under mild conditions (26–45°C) with a pH of ~5, yielding 1,2-octanediol at 42% selectivity. For the target compound, a similar approach could employ a substituted alkene precursor, with OsO₄ ensuring the correct (2R,3S,4S,5S) configuration.

Key Reaction Parameters:

-

Catalyst : OsO₄ (0.1 mmol per 10.1 g solvent)

-

Oxidizing Agent : 70% TBHP aqueous solution

-

Solvent : tert-Butyl alcohol

-

Temperature : 26–45°C (exothermic reaction)

This method’s applicability to the target compound depends on the availability of a suitably substituted alkene and precise control over reaction conditions to achieve the desired stereochemistry.

Enzymatic Cascade Synthesis

Biocatalytic Approaches for Stereochemical Control

Enzymatic cascades offer a green alternative for synthesizing chiral diols. In the production of (4S,5S)-octanediol, a one-pot enzymatic system utilizing alcohol dehydrogenase and lyase achieves high enantiomeric excess (≥95%). The process employs in situ product removal (ISPR) via extraction with cyclopentyl methyl ether (CPME) to enhance yield and purity. For the target compound, a similar cascade could leverage stereospecific enzymes to install the (2R,3S,4S,5S) configuration while mitigating byproduct formation.

Process Design Considerations:

-

Enzymes : Alcohol dehydrogenase (ADH) and lyase for sequential ketone reduction and C–C bond formation.

-

Energy Demand : 1.2–1.5 kWh/kg product (for (4S,5S)-octanediol).

Protecting Group Chemistry

Benzyl and Methoxyphenyl Ether Protection

The presence of benzyloxy and 4-methoxyphenoxy groups necessitates strategic protection-deprotection steps. A patent describing the synthesis of a related benzyloxy-containing compound highlights the use of metal salts (e.g., ZnCl₂) to stabilize intermediates during lactonization. For the target molecule, benzyl protection could be introduced early in the synthesis via Williamson ether synthesis, followed by selective deprotection under hydrogenolysis conditions.

Example Protocol:

-

Benzylation : React alcohol precursor with benzyl bromide in the presence of NaH.

-

Methoxyphenoxy Introduction : Couple 4-methoxyphenol to a brominated intermediate using a Ullmann reaction.

-

Global Deprotection : Use catalytic hydrogenation (Pd/C, H₂) to remove benzyl groups.

Process Optimization and Scale-Up

Modeling and Energy Efficiency

AspenPlus simulations for (4S,5S)-octanediol synthesis demonstrate the importance of process integration. Rectification columns and extraction units reduce energy consumption by 30% compared to batch methods. Applying similar modeling to the target compound could optimize solvent recovery and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

Reduction: The compound can be reduced to form alkanes or alcohols using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzyloxy and methoxyphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

Substitution: Alkyl halides, aryl halides, or sulfonates under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction could produce alkanes or secondary alcohols.

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Octanediol Backbone : Achieved through aldol condensation reactions followed by reduction to introduce hydroxyl groups.

- Chiral Center Introduction : Utilizes stereoselective synthesis techniques like asymmetric catalysis to ensure proper configurations.

- Functional Group Addition : Involves nucleophilic substitution reactions to introduce benzyloxy and methoxyphenoxy groups.

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its multiple functional groups make it an important intermediate in the synthesis of pharmaceuticals and natural products.

Biology and Medicine

In biological research, (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol is investigated for potential therapeutic properties. Its structural features suggest possible interactions with enzymes or receptors, making it a candidate for drug development.

Industrial Applications

The compound may also find applications in developing new materials such as polymers or coatings due to its unique combination of functional groups and stereochemistry.

Case Studies and Research Findings

- Pharmaceutical Development : Research has indicated that compounds similar to (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol demonstrate significant potential in targeting specific receptors in drug design.

- Material Science : Studies have explored the use of this compound in creating advanced materials with enhanced properties due to its unique chemical structure.

Wirkmechanismus

The mechanism by which (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-2,4-hexanediol: Similar backbone but shorter chain length.

(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-hydroxyphenoxy)-2,4-octanediol: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

What sets (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol apart is its specific combination of functional groups and stereochemistry. The presence of both benzyloxy and methoxyphenoxy groups, along with multiple chiral centers, provides unique chemical properties and potential for diverse applications in various fields.

This detailed overview should provide a comprehensive understanding of (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol, from its synthesis and reactions to its applications and unique characteristics

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol in laboratory settings?

- Methodological Answer:

- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use OSHA-compliant respiratory protection if aerosolization is possible .

- Ventilation: Ensure fume hoods or local exhaust systems are operational during synthesis or purification steps to minimize inhalation risks .

- Storage: Store in tightly sealed containers under inert gas (e.g., argon) in a dry, well-ventilated area away from ignition sources. Monitor for moisture ingress to prevent hydrolysis .

Q. What are the critical steps for synthesizing (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol with high stereochemical purity?

- Methodological Answer:

- Stereocontrol: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed allylic alkylation) to enforce stereochemistry at C2, C3, C4, and C5 positions .

- Purification: Employ gradient silica gel chromatography with hexane/ethyl acetate mixtures to separate diastereomers. Confirm purity via HPLC (chiral stationary phase) and ¹H/¹³C NMR .

- Reaction Monitoring: Track progress using TLC (visualized with UV or iodine staining) and mid-reaction NMR aliquots to detect intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stereochemical assignments for polyol derivatives like (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol?

- Methodological Answer:

- Advanced NMR Techniques: Use 2D NMR (NOESY/ROESY) to detect through-space interactions between protons, confirming spatial arrangement of stereocenters. Compare coupling constants (-values) in ¹H NMR with DFT-calculated conformational models .

- X-ray Crystallography: Co-crystallize the compound with a heavy-atom derivative (e.g., bromine-substituted analogs) to unambiguously determine absolute configuration .

- Contradiction Analysis: If discrepancies arise between computational and experimental data, re-evaluate solvent effects or crystal-packing forces that may distort conformational equilibria .

Q. What experimental design considerations are critical for studying the environmental fate of complex polyethers like (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol?

- Methodological Answer:

- Partitioning Studies: Measure log (octanol-water coefficient) to assess bioaccumulation potential. Use HPLC-MS to quantify partitioning in simulated soil/water systems .

- Degradation Pathways: Design anaerobic/aerobic microcosm experiments with isotopic labeling (e.g., ¹³C at methoxy groups) to track biotic/abiotic degradation products via LC-HRMS .

- Ecotoxicity: Conduct multi-trophic assays (e.g., Daphnia magna survival, algal growth inhibition) under OECD guidelines to evaluate acute/chronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.